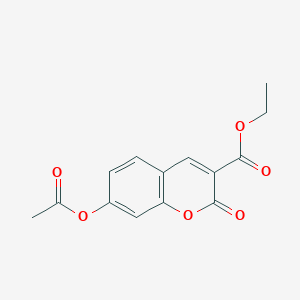

Ethyl 7-acetoxycoumarin-3-carboxylate

Description

General Overview of Coumarin (B35378) Derivatives in Academic Contexts

Coumarin (2H-1-benzopyran-2-one) and its derivatives represent a significant class of compounds that have garnered substantial interest from organic and medicinal chemists. researchgate.net These compounds, characterized by a benzopyrone core, are found naturally in many plants and have also been identified as metabolites in fungi. ontosight.ainih.gov The versatile structure of the coumarin nucleus allows it to be easily functionalized, leading to a vast library of synthetic and semi-synthetic derivatives. nih.govmdpi.com

In academic and industrial research, coumarins are recognized for their broad spectrum of biological and pharmacological activities. orientjchem.orgunimi.it These properties have made them a "privileged scaffold" in medicinal chemistry, meaning their structure is frequently found in bioactive molecules. unimi.itnih.gov Extensive research has documented their potential as anticancer, antimicrobial, antioxidant, anti-inflammatory, and anticoagulant agents. researchgate.netnih.govorientjchem.orgnih.gov Clinical trials have even demonstrated the activity of certain coumarins against various cancers, including prostate cancer and malignant melanoma. chapman.edu Beyond medicine, their unique photophysical characteristics have led to applications as fluorescent probes, sensors, and laser dyes. orientjchem.orgresearchgate.net

Table 1: Investigated Biological Activities of Coumarin Derivatives This table is interactive and can be sorted by clicking on the headers.

| Biological Activity | Description | Key Research Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. nih.govchapman.edu | Activity has been noted against various cell lines, including colon adenocarcinoma, breast carcinoma, and human ovarian adenocarcinoma. chapman.edu Some derivatives function as Src kinase inhibitors. chapman.edu |

| Antimicrobial | Activity against various bacteria and fungi. researchgate.netorientjchem.org | Synthetic coumarins have shown effects against species like Candida albicans and Aspergillus fumigatus. researchgate.net The carboxylic acid group at the C3 position has been noted as important for antibacterial activity. nih.gov |

| Antioxidant | Capacity to scavenge free radicals and protect cells from oxidative stress. nih.govmdpi.com | Poly-hydroxy or phenolic coumarins are known to be particularly efficient antioxidants in biological systems. mdpi.com |

| Anti-inflammatory | Reduction of inflammation through various mechanisms. unimi.itnih.gov | Some natural coumarins exhibit anti-inflammatory activity by activating the Nrf2 factor, which protects cells against oxidative stress. nih.gov |

| Anticoagulant | Inhibition of blood clotting processes. researchgate.netorientjchem.org | Coumarin and its derivatives are the basis for primary oral anticoagulants. researchgate.net 4-hydroxycoumarins are known Vitamin K antagonists. orientjchem.org |

Significance of the Coumarin-3-carboxylate Scaffold in Chemical and Biological Research

Within the large family of coumarin derivatives, the coumarin-3-carboxylate scaffold holds particular importance. This structure features a carboxylic acid or an ester group at the C-3 position of the benzopyrone ring. This functional group significantly influences the molecule's reactivity and biological profile.

From a synthetic chemistry perspective, the carboxylic acid group at the C-3 position is a versatile handle for creating a diverse array of derivatives. researchgate.net It can be readily converted into amides, esters, and other functional groups, allowing for the construction of complex molecular architectures. nih.govacgpubs.org For instance, a series of novel coumarin-3-carboxamide derivatives were designed and synthesized to evaluate their biological activities, demonstrating the scaffold's utility in drug discovery. nih.govresearchgate.net The decarboxylation of coumarin-3-carboxylic acid is also a well-studied strategy to introduce various substituents at the C-3 and C-4 positions. researchgate.net

Biologically, the presence of the carboxylate moiety is often crucial for activity. Research has shown that the carboxylic acid at the C3 position plays an essential role in the antibacterial activity of certain coumarin derivatives. nih.gov Ethyl coumarin-3-carboxylate, a key member of this class, is a widely used intermediate in the synthesis of biologically active compounds. acgpubs.org Its chemical properties have been extensively reviewed, with reactions classified into those involving the coumarin ring and those involving the ester group. acgpubs.org

Table 2: Significance of the Coumarin-3-carboxylate Scaffold This table is interactive and can be sorted by clicking on the headers.

| Area of Significance | Description | Examples |

|---|---|---|

| Synthetic Versatility | The carboxylate group serves as a reactive site for further chemical modifications. | Conversion to amides (carboxamides), other esters, and use in decarboxylative coupling reactions to form new C-C bonds. nih.govresearchgate.netacgpubs.org |

| Biological Activity | The C-3 carboxylate group is often a key pharmacophore for biological function. | The carboxylic acid at C3 is important for antibacterial properties; carboxamide derivatives show potent anticancer activity against liver and cervical cancer cell lines. nih.gov |

| Intermediate for Bioactive Compounds | Serves as a foundational building block for more complex molecules with industrial and pharmaceutical importance. acgpubs.org | Ethyl coumarin-3-carboxylate is a precursor for a wide range of biologically and industrially important compounds. acgpubs.org |

| Fluorescent Probes | The scaffold is used in the development of fluorescent sensors. | The potential of coumarins as fluorescent probes is a promising area of research. orientjchem.org |

Rationale for Dedicated Research on Ethyl 7-Acetoxycoumarin-3-carboxylate

Dedicated research into this compound is driven by its strategic importance as a synthetic intermediate and a functional molecule. The compound features three key components: the ethyl carboxylate group at position 3, the foundational coumarin core, and an acetoxy group at position 7.

The acetoxy group (-OAc) is a protected form of a hydroxyl group (-OH). In organic synthesis, protecting functional groups is a common strategy to prevent them from reacting while other parts of the molecule are being modified. The acetoxy group can be easily hydrolyzed back to a hydroxyl group, which can then be used for further reactions, such as esterification or the formation of a fused ring to produce psoralen-type structures. mdpi.com This makes this compound a valuable and easily modifiable starting material for creating a library of more complex 7-substituted coumarin derivatives. mdpi.com

Research on related compounds, such as ethyl 7-hydroxycoumarin-3-carboxylate derivatives, has explored their use in developing materials with liquid crystalline properties. researchgate.net The synthesis of this compound itself is typically achieved from precursors like Ethyl 7-hydroxycoumarin-3-carboxylate and acetic anhydride, or from b-Resorcylaldehyde and diethyl malonate, highlighting its accessibility. chemsrc.com Its role as a stable, modifiable precursor makes it a key target for chemists aiming to develop novel materials, probes, and potential therapeutic agents based on the coumarin scaffold.

Table 3: Chemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13209-77-3 | chemsrc.com |

| Molecular Formula | C14H12O5 | N/A |

| Molecular Weight | 260.24 g/mol | N/A |

| Melting Point | 151°C | chemsrc.com |

| Purity (Typical) | 98.0% | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-acetyloxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O6/c1-3-18-13(16)11-6-9-4-5-10(19-8(2)15)7-12(9)20-14(11)17/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVJGNVETVRDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(C=C2)OC(=O)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350912 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13209-77-3 | |

| Record name | Ethyl 7-acetoxycoumarin-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of Ethyl 7 Acetoxycoumarin 3 Carboxylate

Reactions Involving the Coumarin (B35378) Ring System

The coumarin nucleus, specifically the α,β-unsaturated lactone (ester) system, is susceptible to various chemical reactions. The electron-withdrawing nature of the carbonyl group and the ester at C-3 makes the 3,4-double bond and the lactone ring itself reactive towards nucleophiles, reducing agents, and cycloaddition partners.

The lactone ring of coumarin-3-carboxylates is prone to cleavage by strong nucleophiles. This reaction typically involves the nucleophilic attack at the carbonyl carbon of the lactone, leading to the opening of the pyrone ring.

For instance, the reaction of ethyl coumarin-3-carboxylate with amines in a 1:4 molar ratio can result in the cleavage of the lactone ring. acgpubs.org This process yields salicylaldehyde (B1680747) and corresponding ammonium (B1175870) salts. acgpubs.org Similarly, coumarin-3-carboxamides, which can be derived from the title compound, undergo ring cleavage when treated with hydrazine (B178648) hydrate (B1144303), producing a carbohydrazide (B1668358) and (E)-2-(hydrazonomethyl)phenol. acgpubs.org

A notable reaction involves the treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. nih.gov Rather than simply forming the expected hydrazide, this reaction can lead to ring-opened products. Studies have shown that this reaction primarily yields salicylaldehyde azine and malonohydrazide, resulting from the cleavage of the coumarin ring. nih.gov

Table 1: Nucleophilic Ring Opening Reactions

| Reactant | Nucleophile | Conditions | Products | Reference |

|---|---|---|---|---|

| Ethyl coumarin-3-carboxylate | Amines (1:4 ratio) | - | Salicylaldehyde, Ammonium salts | acgpubs.org |

| Coumarin-3-carboxamides | Hydrazine hydrate | - | Carbohydrazide, (E)-2-(hydrazonomethyl)phenol | acgpubs.org |

The endocyclic double bond and the lactone carbonyl of the coumarin system can be targeted by reducing agents. The choice of reagent determines the outcome of the reduction.

Sodium borohydride (B1222165) reduction of coumarins in alcoholic solvents leads to the cleavage of the lactone ring, ultimately forming malonate esters. acgpubs.org More selective reduction of the C3-C4 double bond without affecting the lactone can be achieved using boranes. For example, the reduction of methyl coumarin-3-carboxylate with reagents like borane-dimethyl sulfide (B99878) complex (BH₃-SMe₂) or 9-borabicyclo[3.3.1]nonane can yield the corresponding dihydrocoumarin. acgpubs.org

Table 2: Reduction Reactions of the Lactone Ring

| Reactant | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| Coumarin derivatives | Sodium borohydride | Alcohol | Malonate esters | acgpubs.org |

The 3,4-double bond in the coumarin ring acts as a dienophile or dipolarophile, participating in various cycloaddition reactions to form complex polycyclic structures. acgpubs.orgresearchgate.net

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition of styrene (B11656) to ethyl coumarin-3-carboxylate yields a mixture of two stereoisomeric cyclobutane-fused products. acgpubs.org A similar reaction with phenylacetylene (B144264) results in the formation of a benzo[b]cyclobuta[d]pyran-3-one derivative. acgpubs.orgresearchgate.net

[3+2] Cycloaddition: The reaction of ethyl coumarin-3-carboxylate with diphenylnitrilimine, a 1,3-dipole, leads to the formation of a regioisomeric pyrazole (B372694) derivative. acgpubs.orgresearchgate.net The electron-withdrawing ester group at the C-3 position directs the regiochemistry of this cycloaddition. acgpubs.orgresearchgate.net This type of 1,3-dipolar cycloaddition is a key method for synthesizing isoxazole (B147169) derivatives from nitrile oxides and alkynes. mdpi.com

[4+2] Cycloaddition (Diels-Alder Reaction): Ethyl coumarin-3-carboxylate can act as a dienophile in Diels-Alder reactions. For instance, its reaction with 1,3-dimethyl-1,3-butadiene under high pressure (9 kbar) in dichloromethane (B109758) affords a tetrahydro-6H-benzo[c]chromen-6-one derivative in excellent yield. acgpubs.org

Table 3: Cycloaddition Reactions

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | Ethyl coumarin-3-carboxylate, Styrene | Photochemical | Dihydro-benzo[b]cyclobuta[d]pyran-3-one | acgpubs.org |

| [2+2] Cycloaddition | Ethyl coumarin-3-carboxylate, Phenylacetylene | Photochemical | Dihydro-benzo[b]cyclobuta[d]pyran-3-one | acgpubs.orgresearchgate.net |

| [3+2] Cycloaddition | Ethyl coumarin-3-carboxylate, Diphenylnitrilimine | - | Benzopyrano[4,3-c]pyrazole derivative | acgpubs.orgresearchgate.net |

Transformations of the Ethyl Ester Moiety at C-3

The ethyl carboxylate group at the C-3 position is a highly versatile functional handle for derivatization, allowing for the introduction of various functionalities and the construction of new heterocyclic rings.

The ethyl ester group undergoes typical ester transformations, such as hydrolysis and amidation.

Hydrolysis: Acid- or base-catalyzed hydrolysis of the ethyl ester in ethyl coumarin-3-carboxylate yields the corresponding coumarin-3-carboxylic acid. acgpubs.orgresearchgate.netyoutube.com This reaction is a fundamental step in many synthetic pathways where the carboxylic acid is a required intermediate. youtube.com

Amidation: The direct reaction of ethyl coumarin-3-carboxylate with primary amines leads to the formation of coumarin-3-carboxamides. acgpubs.orgresearchgate.net This reaction provides a straightforward route to introduce a variety of substituents at the C-3 position, which is useful for modifying the molecule's properties. acgpubs.org

Table 4: Ester Transformations at C-3

| Reaction Type | Reactants | Product | Reference |

|---|---|---|---|

| Hydrolysis | Ethyl coumarin-3-carboxylate, H₂O/H⁺ or OH⁻ | Coumarin-3-carboxylic acid | acgpubs.orgresearchgate.net |

The reaction of the C-3 ethyl ester with hydrazine hydrate is a pivotal step in the synthesis of various fused heterocyclic systems. The initial product is the 2-oxo-2H-chromene-3-carbohydrazide. nih.govderpharmachemica.com This hydrazide intermediate is a versatile building block for subsequent cyclization reactions.

The carbohydrazide can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct fused pyrazole rings. Knorr first synthesized pyrazoles in 1883 by reacting ethyl acetoacetate (B1235776) with phenylhydrazine. hilarispublisher.com A similar strategy is employed with coumarin-derived hydrazides. For example, condensation of the hydrazide with β-ketoesters or diketones under acidic or thermal conditions leads to the formation of coumarin-fused pyrazolones or pyrazoles. researchgate.netsciensage.info

Furthermore, these intermediates can be used to synthesize more complex fused systems. For instance, coumarin-based pyrazolopyridines can be synthesized via a 1,3-dipolar cycloaddition reaction followed by ring closure. researchgate.net These reactions highlight the utility of the C-3 ester as a gateway to elaborate heterocyclic scaffolds with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Table 5: Synthesis of Fused Heterocycles via Hydrazine

| Step | Reactants | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| 1. Hydrazinolysis | Ethyl coumarin-3-carboxylate, Hydrazine hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Key building block for heterocycles | nih.govderpharmachemica.com |

| 2. Cyclization | 2-Oxo-2H-chromene-3-carbohydrazide, β-Dicarbonyl compound | Coumarin-fused pyrazole/pyrazolone | Formation of a new heterocyclic ring | hilarispublisher.comresearchgate.netsciensage.info |

Modifications at the Acetoxy Group at C-7

The ester linkage at the C-7 position is a key functional handle for derivatization. Its chemical transformation typically begins with the removal of the acetyl protecting group to unmask the phenolic hydroxyl group, which can then participate in a variety of subsequent reactions.

The primary and most crucial modification at the C-7 position is the selective deprotection of the acetoxy group to yield the corresponding 7-hydroxyl derivative, Ethyl 7-hydroxycoumarin-3-carboxylate. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. The reaction involves the cleavage of the ester bond, releasing the free phenol (B47542) and acetic acid or its corresponding salt. This deprotection step is fundamental as the resulting hydroxyl group is significantly more reactive than its acetylated precursor, enabling further functionalization. mdpi.com

Commonly employed methods involve treating the substrate with a mineral acid, such as hydrochloric acid, in an alcoholic solvent, or using an aqueous solution of a base like sodium hydroxide (B78521) followed by acidic workup. The choice of conditions depends on the stability of other functional groups within the molecule. The successful formation of Ethyl 7-hydroxycoumarin-3-carboxylate is a well-established procedure, providing a key intermediate for further synthesis.

Table 1: Reaction Conditions for Selective Deprotection at C-7

| Starting Material | Reagents/Conditions | Product |

|---|

Following the deprotection to reveal the 7-hydroxyl group, this phenolic moiety can be readily derivatized through esterification or etherification. These reactions allow for the introduction of a wide array of functional groups, significantly altering the physicochemical properties of the coumarin scaffold.

Esterification: New ester functionalities can be introduced by reacting Ethyl 7-hydroxycoumarin-3-carboxylate with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). A common modern method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This approach facilitates the formation of an ester linkage between the C-7 hydroxyl group and the incoming carboxylic acid under mild conditions. researchgate.net

Etherification: The synthesis of 7-alkoxy derivatives is achieved via etherification, most commonly through the Williamson ether synthesis. This reaction involves the deprotonation of the 7-hydroxyl group with a suitable base, such as potassium carbonate or sodium hydride, to form a phenoxide intermediate. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) to form the corresponding ether. This method is highly effective for introducing simple alkyl chains as well as more complex moieties at the C-7 position.

Table 2: Examples of Esterification and Etherification at C-7

| Starting Material | Reaction Type | Reagents/Conditions | Product Class |

|---|---|---|---|

| Ethyl 7-hydroxycoumarin-3-carboxylate | Esterification | R-COOH, EDC.HCl, DMAP, Dichloromethane | 7-O-Acyl-coumarin derivatives |

| Ethyl 7-hydroxycoumarin-3-carboxylate | Etherification | R-X (Alkyl Halide), K₂CO₃, Acetone, Reflux | 7-O-Alkyl-coumarin derivatives |

Functionalization at Peripheral Positions (e.g., C-6, C-8) of the Coumarin Nucleus

The benzene (B151609) ring of the coumarin nucleus is susceptible to electrophilic aromatic substitution. The C-7 oxygen substituent, particularly after deprotection to a hydroxyl group, is a strong activating group, directing incoming electrophiles primarily to the C-6 and C-8 positions, which are ortho and para to it.

Halogenation, particularly bromination, is a common method to introduce a functional handle onto the coumarin ring for further derivatization. The reaction of a 7-hydroxycoumarin derivative with a brominating agent, such as elemental bromine (Br₂) in a solvent like acetic acid or chloroform, typically leads to the substitution at the C-6 and/or C-8 positions. nih.govutoronto.ca The regioselectivity can be influenced by the reaction conditions and the steric environment of the substrate. The introduction of a halogen atom is particularly valuable as it provides a site for subsequent transition metal-catalyzed cross-coupling reactions. mdpi.com

Table 3: Representative Halogenation Reaction

| Starting Material | Reagents/Conditions | Product(s) |

|---|---|---|

| Ethyl 7-hydroxycoumarin-3-carboxylate | Br₂, Acetic Acid, Room Temperature | 6-Bromo- and/or 8-Bromo-ethyl 7-hydroxycoumarin-3-carboxylate |

Nitration of the coumarin ring introduces a nitro group, which is a versatile functional group that can be reduced to an amine or used as a powerful electron-withdrawing group. The nitration of 7-hydroxycoumarin derivatives is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures (e.g., 0-5 °C). acgpubs.orgscispace.com This reaction generally yields a mixture of 6-nitro and 8-nitro isomers, which often can be separated by chromatography or crystallization. scispace.com The directing influence of the C-7 hydroxyl group is again responsible for the substitution at these positions.

Table 4: Representative Nitration Reaction

| Starting Material | Reagents/Conditions | Product(s) |

|---|---|---|

| Ethyl 7-hydroxycoumarin-3-carboxylate | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 6-Nitro- and 8-Nitro-ethyl 7-hydroxycoumarin-3-carboxylate |

Transition Metal-Catalyzed Coupling Reactions for Advanced Derivatization

The introduction of a halide at the C-6 or C-8 position opens the gateway for advanced derivatization using transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most widely used reactions in this context. wikipedia.orglibretexts.org It involves the reaction of an organohalide (e.g., a 6-bromo- or 8-bromocoumarin derivative) with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base. mdpi.comorganic-chemistry.org This reaction allows for the direct connection of aryl or heteroaryl groups to the coumarin nucleus, enabling the synthesis of complex biaryl structures that would be difficult to access through other methods. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org This strategy significantly expands the synthetic utility of Ethyl 7-acetoxycoumarin-3-carboxylate derivatives.

Table 5: General Scheme for Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner | Reagents/Conditions | Product Class |

|---|---|---|---|

| 6-Bromo-ethyl 7-hydroxycoumarin-3-carboxylate | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 6-Aryl-ethyl 7-hydroxycoumarin-3-carboxylate derivatives |

| 8-Bromo-ethyl 7-hydroxycoumarin-3-carboxylate | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., Toluene/Water) | 8-Aryl-ethyl 7-hydroxycoumarin-3-carboxylate derivatives |

Suzuki-Miyaura Cross-Coupling Reactions for Aryl Substituents

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. For coumarin-3-carboxylates, this reaction is instrumental in introducing aryl or heteroaryl substituents, significantly diversifying the chemical space of accessible compounds.

To make the C-7 position of this compound reactive for Suzuki coupling, the acetoxy group is first hydrolyzed to a hydroxyl group, which is then converted to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. This triflate is an excellent leaving group for palladium-catalyzed cross-coupling. Alternatively, derivatization can occur at other positions, such as C-6, if a suitable leaving group (e.g., bromine) is present on the starting material.

A study on the derivatization of ethyl 6-bromocoumarin-3-carboxylate, a constitutional isomer of the halogenated precursor for the target molecule, demonstrates the efficiency of this approach. mdpi.com Using a PEPPSI-type catalyst, various aryl and heteroaryl boronic acids were successfully coupled to the coumarin core in good to excellent yields. The reactions were typically rapid, often reaching full conversion within 30 to 60 minutes. mdpi.com This highlights the high reactivity of the bromo-coumarin carboxylate system in Suzuki reactions. mdpi.com

Table 1: Suzuki-Miyaura Coupling of Ethyl 6-bromocoumarin-3-carboxylate with Arylboronic Acids mdpi.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | Toluene/H₂O | 30 | 90 |

| 2 | 4-Methoxyphenylboronic acid | PEPPSI-IPr | K₂CO₃ | Toluene/H₂O | 45 | 92 |

| 3 | 4-Chlorophenylboronic acid | PEPPSI-IPr | K₂CO₃ | Toluene/H₂O | 60 | 95 |

Data sourced from a study on a closely related coumarin derivative to illustrate the reaction's applicability.

These findings suggest that a similar strategy applied to ethyl 7-(triflyloxy)coumarin-3-carboxylate would be highly effective for the synthesis of 7-aryl-coumarin-3-carboxylate derivatives.

Heck Coupling and Related C-C Bond Formations

The Heck reaction is another cornerstone of palladium-catalyzed C-C bond formation, involving the coupling of an unsaturated halide (or triflate) with an alkene. organic-chemistry.org In the context of coumarin-3-carboxylates, related C-C bond-forming reactions have been developed that utilize the inherent reactivity of the coumarin scaffold.

One innovative approach is the palladium-catalyzed decarboxylative Heck-type reaction. This method uses coumarin-3-carboxylic acids as substrates, which undergo coupling with alkenes. lookchem.com This process avoids the need for pre-functionalization with a halide or triflate, making it a more atom-economical approach. The reaction proceeds via the loss of carbon dioxide to form a coumarinyl-palladium intermediate, which then couples with the alkene. For instance, coumarin-3-carboxylic acid reacts with methyl acrylate (B77674) in the presence of a palladium catalyst to yield the corresponding 3-alkenylated coumarin in nearly quantitative yield. lookchem.com

Another related transformation is the oxidative Heck coupling, which allows for the direct arylation of the coumarin C-4 position. In this reaction, a standard coumarin is coupled with an arylboronic acid in the presence of a palladium catalyst and an oxidant. acs.org This protocol has been shown to produce a variety of 4-arylcoumarins in moderate to excellent yields, tolerating a range of functional groups on both the coumarin and the arylboronic acid. acs.org

Table 2: Decarboxylative Heck-Type Coupling of Coumarin-3-carboxylic Acids with Alkenes lookchem.com

| Coumarin Substrate (R group) | Alkene | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| H | Methyl acrylate | Pd(OAc)₂ | Ag₂CO₃, DMSO, 130°C | 3-(2-(Methoxycarbonyl)vinyl)coumarin | 98 |

| 7-Methoxy | Methyl acrylate | Pd(OAc)₂ | Ag₂CO₃, DMSO, 130°C | 7-Methoxy-3-(2-(methoxycarbonyl)vinyl)coumarin | 95 |

| H | n-Butyl acrylate | Pd(OAc)₂ | Ag₂CO₃, DMSO, 130°C | 3-(2-(n-Butoxycarbonyl)vinyl)coumarin | 85 |

This table illustrates a C-C bond formation related to the Heck reaction, starting from the corresponding carboxylic acid of the target compound.

C-N Cross-Coupling Reactions (e.g., Ullman, Buchwald-Hartwig)

The introduction of nitrogen-containing functional groups onto the coumarin ring is of significant interest for developing new pharmaceuticals and molecular probes. The Buchwald-Hartwig and Ullmann reactions are primary methods for forming C-N bonds, typically by coupling an aryl halide or triflate with an amine. organic-chemistry.orgnih.govmit.edu

For this compound, the most viable position for C-N coupling is C-7. The synthetic strategy involves converting the 7-acetoxy group into a 7-triflate, as described for the Suzuki reaction. This 7-triflylcoumarin derivative is an excellent substrate for Buchwald-Hartwig amination. A notable synthesis of 7-aminocoumarin (B16596) utilized this exact approach, starting from a 7-hydroxycoumarin-3-carboxylate derivative. nih.govnih.gov The 7-hydroxyl group was converted to the triflate, which then underwent a palladium-catalyzed coupling with benzophenone (B1666685) imine, serving as an ammonia (B1221849) surrogate. Subsequent hydrolysis of the imine yielded the desired 7-aminocoumarin. nih.gov This route is highly efficient and provides a clear and established method for introducing a primary amino group at the C-7 position of the coumarin-3-carboxylate core. nih.govnih.gov

Table 3: Buchwald-Hartwig Amination for the Synthesis of 7-Aminocoumarin nih.gov

| Substrate | Amine Source | Catalyst | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Methyl 7-(triflyloxy)coumarin-3-carboxylate | Benzophenone imine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Methyl 7-(diphenylmethylideneamino)coumarin-3-carboxylate | 70 |

This two-step sequence demonstrates the viability of C-N coupling at the 7-position of the coumarin-3-carboxylate scaffold, a pathway directly applicable to the title compound after deacetylation and triflation.

Formation of Fused Polycyclic Systems from Coumarin-3-carboxylates

The coumarin-3-carboxylate framework is an excellent starting point for the construction of more complex, fused polycyclic systems. These larger structures are often found in natural products and can exhibit enhanced biological or photophysical properties. Annulation reactions can be designed to build new rings onto the coumarin core.

One powerful method involves the rhodium(III)-catalyzed annulative coupling of coumarin-3-carboxylic acids with alkynes. nii.ac.jp This reaction proceeds through a carboxy-directed C-H activation at the C-4 position of the coumarin. The subsequent [4+2] annulation with an alkyne affords pyrano[3,4-c]chromene-4,5-dione derivatives. This strategy provides direct access to complex fused systems from readily available starting materials. nii.ac.jp

Another approach involves building fused rings from functionalized coumarin precursors. For example, starting from 4-bromomethylcoumarins, a three-step sequence involving reaction with salicylonitrile can lead to the synthesis of angularly fused polycyclic heterocycles containing coumarin, benzofuran, and pyridine (B92270) rings. nycu.edu.twnih.gov While not starting directly from a coumarin-3-carboxylate, this illustrates how functional groups around the coumarin core can be elaborated into fused systems.

Furthermore, radical cyclization offers a route to coumarin-annulated polycyclic heterocycles. mdpi.com This can be achieved through a sequence involving a Claisen rearrangement followed by a tin-hydride mediated radical cyclization, demonstrating the versatility of the coumarin scaffold in complex constructions. mdpi.com

Table 4: Rhodium-Catalyzed Annulative Coupling of Coumarin-3-Carboxylic Acids with Alkynes nii.ac.jp

| Coumarin-3-carboxylic Acid (Substituent) | Alkyne | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| H | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆, Cu(OAc)₂, DCE, 120°C | 1,2-Diphenylpyrano[3,4-c]chromene-4,5-dione | 94 |

| 6-Methyl | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆, Cu(OAc)₂, DCE, 120°C | 8-Methyl-1,2-diphenylpyrano[3,4-c]chromene-4,5-dione | 82 |

| 6-Chloro | Diphenylacetylene | [CpRhCl₂]₂ | AgSbF₆, Cu(OAc)₂, DCE, 120°C | 8-Chloro-1,2-diphenylpyrano[3,4-c]chromene-4,5-dione | 51 |

This table showcases the formation of fused systems starting from the carboxylic acid corresponding to the title compound.

Computational Chemistry and Theoretical Investigations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) ModelingThere are no available QSAR or QSPR models in the searched literature that are specifically developed for or include Ethyl 7-acetoxycoumarin-3-carboxylate.

Therefore, the information required to generate a thorough and scientifically accurate article strictly following the provided outline for this compound is not available in the public domain based on the conducted searches.

Prediction of Photophysical Properties

Theoretical studies, often employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in predicting the photophysical characteristics of fluorescent molecules. While specific computational data for this compound is not extensively available in dedicated studies, the photophysical behavior can be inferred from investigations into structurally similar 7-acetoxycoumarin (B77463) derivatives. nih.govresearchgate.net

The photophysical properties of coumarins are significantly influenced by the nature and position of substituents on the 2H-chromen-2-one skeleton. nih.gov The 7-acetoxy group acts as an electron-donating group, which is known to enhance fluorescence intensity. nih.gov The ester group at the 3-position, being an electron-withdrawing group, further contributes to the intramolecular charge transfer (ICT) character of the molecule, a key factor in determining its fluorescent properties. nih.gov

Fluorescence Quantum Yields and Stokes Shifts:

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are crucial parameters for fluorescent dyes. For 7-acetoxycoumarin derivatives, these properties are sensitive to the substitution pattern.

Computational models predict that the introduction of an acetoxy group at the 7-position generally leads to compounds with significant fluorescence. The exact quantum yield and Stokes shift for this compound can be estimated based on trends observed in related molecules. A study on various 3-substituted 7-acetoxycoumarins provides a basis for these predictions. nih.govresearchgate.net

Below is a table of predicted photophysical properties for this compound in a common solvent like methanol, based on data from analogous compounds.

| Property | Predicted Value (in Methanol) |

| Absorption Maximum (λabs) | ~350 - 370 nm |

| Emission Maximum (λem) | ~400 - 430 nm |

| Stokes Shift (Δν) | ~4000 - 5000 cm-1 |

| Fluorescence Quantum Yield (ΦF) | ~0.4 - 0.6 |

| Note: These values are estimations based on trends observed in computationally and experimentally studied 7-acetoxycoumarin derivatives and may vary depending on the specific computational method and solvent environment. |

Biological Activities and Mechanistic Research

Enzyme Inhibition Studies

Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. nih.gov Coumarin (B35378) derivatives have been investigated as a structural basis for the design of AChE inhibitors. mdpi.com

Monoamine Oxidase-A (MAO-A) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating depression and neurodegenerative disorders. The coumarin scaffold has been identified as an ideal framework for the development of MAO inhibitors. scienceopen.com

Specifically, substitutions at the C-3 and C-7 positions of the coumarin ring have been shown to be critical for both potency and selectivity. nih.govscienceopen.comscienceopen.com While many 7-substituted coumarins show a high degree of selectivity for the MAO-B isoform, several derivatives have also demonstrated potent MAO-A inhibition. mdpi.comnih.govnih.gov Research on various 3,7-substituted coumarins revealed that compounds with a phenylethyloxy moiety at the 7-position exhibited significant MAO-A inhibitory activity. nih.gov The steric size of the substituents can be a determining factor for MAO-A inhibition, with smaller derivatives sometimes showing greater potency. mdpi.com For example, in one study, the smallest derivative in a series of coumarin-based conjugates was the most potent MAO-A inhibitor. mdpi.com

The following table presents the MAO-A inhibitory activities of several 7-substituted coumarin derivatives, illustrating the impact of the C-7 substituent on potency.

| Compound | C-7 Substituent | hMAO-A IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 | Benzyloxy | 2.13 | nih.gov |

| Derivative 2 | Phenylethyloxy | 0.66 | nih.gov |

| Derivative 3 | Phenylethyloxy (with 3-CH2Br) | 0.36 | nih.gov |

| FR1 | (Structure not specified) | 0.0015 | nih.gov |

| SP1 | (Structure not specified) | 0.019 | nih.gov |

5α-Reductase Type I Inhibition

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). mdpi.com Inhibition of this enzyme, particularly type I and type II isoenzymes, is a therapeutic approach for conditions such as benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgnih.gov A review of the available scientific literature from the performed searches did not yield specific research findings on the 5α-reductase type I inhibitory activity of Ethyl 7-acetoxycoumarin-3-carboxylate or its close derivatives.

N-Methyl-D-Aspartate (NMDA) Receptor Modulation

N-Methyl-D-aspartate (NMDA) receptors are glutamate-gated ion channels that play a crucial role in synaptic plasticity, learning, and memory. nih.gov The modulation of these receptors is of significant interest for treating a range of neurological and psychiatric disorders. nih.gov

Research has demonstrated that the coumarin-3-carboxylic acid scaffold is a viable starting point for developing NMDA receptor modulators. A study on a series of coumarin derivatives revealed that 6-bromocoumarin-3-carboxylic acid acts as a negative allosteric modulator of NMDA receptors. nih.gov Furthermore, the synthesis of related compounds in this study utilized ethyl-6-bromocoumarin-3-carboxylate as a starting material, indicating that the coumarin-3-carboxylate structure is active at this receptor. nih.gov The study concluded that these coumarin derivatives are excellent templates for developing more potent and selective NMDA receptor inhibitors. nih.gov While direct testing of this compound was not reported, the activity of its core structure suggests a potential for interaction with NMDA receptors.

Protein Transacetylase Effects

Research has identified a unique, membrane-bound enzyme known as Calreticulin transacetylase (CRTAase) that facilitates the transfer of acetyl groups from polyphenolic acetates, such as acetoxycoumarins, to functional proteins. nih.govresearchgate.net This process of protein acetylation can modulate the biological activity of the target proteins. nih.gov

The position of the acetoxy group on the coumarin ring is critical for the efficiency of this acetyl transfer. Studies comparing various acetoxy-4-methylcoumarins found that the substrate efficiency was highest when the acetoxy group was at the C-7 position. nih.gov Specifically, 7-acetoxy-4-methylcoumarin (B160210) was found to be a significantly better substrate for this transacetylase activity than analogues with the acetoxy group at the C-5 or C-6 positions. nih.gov The high degree of acetyl group transfer capability is conferred when the acetoxy group is in closer proximity to the oxygen heteroatom of the coumarin ring system. nih.gov This finding strongly suggests that the 7-acetoxy group in this compound makes it a prime candidate for participating in CRTAase-mediated protein acetylation. The size of substituents at the C-3 position can also influence this activity, with increases in size potentially causing steric hindrance that decreases CRTAase activity. nih.govresearchgate.net

Antiviral Activity Research (e.g., Anti-HIV)

Coumarin-based derivatives are recognized as valuable scaffolds for the development of agents against the human immunodeficiency virus (HIV). nih.gov These compounds have the potential to inhibit multiple stages of the HIV replication cycle, including reverse transcriptase, protease, and integrase, as well as virus-cell fusion and attachment. nih.govmdpi.com

The coumarin scaffold is considered a key building block for creating novel anti-HIV agents. mdpi.com Numerous synthetic and natural coumarins have been investigated for their antiviral properties. nih.gov While many studies focus on complex coumarin derivatives, the core structure is fundamental to the observed activity. znaturforsch.comresearchgate.net For example, certain coumarin-based hybrids have been designed and synthesized based on the known anti-HIV activity of both the coumarin moiety and other pharmacophores like imidazole. mdpi.com Different coumarin derivatives have been shown to target distinct stages of the HIV life cycle, highlighting the versatility of this chemical class in antiviral drug discovery. scienceopen.com

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

The biological activities of coumarin derivatives are heavily influenced by the nature and position of substituents on the core bicyclic ring system.

For Monoamine Oxidase Inhibition : The substitution pattern is critical for both potency and selectivity. Introduction of various substituents at the C-7 position has been shown to produce highly potent and selective inhibitors of MAO-B, with many compounds showing IC50 values in the nanomolar range. nih.gov Substitutions at the C-3 position, such as carboxamides, carbohydrazides, or esters, are also crucial for MAO inhibition. mdpi.comscienceopen.comscienceopen.com The combination of substitutions at both C-3 and C-7 is a key strategy in designing potent multimodal agents. nih.gov

For Protein Transacetylase Effects : The position of the acetoxy group is paramount. A C-7 acetoxy substituent provides a significantly higher efficiency for acetyl group transfer via CRTAase compared to acetoxy groups at other positions on the benzenoid ring. nih.gov This is attributed to the proximity of the C-7 position to the ring's oxygen heteroatom. nih.gov Additionally, the steric bulk of substituents at the C-3 position can negatively impact activity, with larger alkyl groups leading to a decrease in CRTAase-mediated acetylation, likely due to steric hindrance. researchgate.net

For Cholinesterase Inhibition : While the coumarin scaffold can interact with AChE, substitutions at the C-3 and C-7 positions in compounds like this compound generally lead to weak inhibitory activity. nih.gov

For NMDA Receptor Modulation : The coumarin-3-carboxylic acid and its ester derivatives serve as a valid chemical scaffold for interacting with NMDA receptors, acting as negative allosteric modulators. nih.gov

For Anti-HIV Activity : The planar coumarin system is considered an essential feature for potent anti-HIV activity. nih.govmdpi.com The specific substitutions determine the precise mechanism of action, allowing different derivatives to target various enzymes and stages in the viral replication cycle. scienceopen.com

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 7-acetoxycoumarin-3-carboxylate, and how can reaction conditions be optimized for high yields?

- Methodology : The compound is synthesized via a two-step process starting from ethyl 7-hydroxycoumarin-3-carboxylate.

O-Alkylation : React the precursor with alkyl bromides (e.g., acetyl bromide) in DMF using anhydrous K₂CO₃ as a base. Monitor reaction completion via TLC .

Hydrolysis and Acidification : Base-catalyzed hydrolysis (e.g., NaOH/EtOH) followed by acidification (HCl) yields the final product. Purify via recrystallization (ethanol/water) .

- Optimization : Use excess alkylating agent (1.2–1.5 eq) and inert atmosphere (N₂) to minimize side reactions. Yield improvements (>90%) are achieved by refluxing in DMF for 8–12 hours .

Q. Which analytical techniques are critical for characterizing this compound, and what diagnostic spectral markers should be prioritized?

- Key Techniques :

- UV-Vis Spectroscopy : Monitor absorption maxima (e.g., ~320–350 nm for coumarin derivatives) to confirm electronic transitions .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., exact mass 276.0602 Da) and fragmentation patterns .

- NMR Spectroscopy : Analyze ¹H NMR for ester protons (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and acetoxy group (δ 2.3–2.5 ppm, singlet) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Case Study : Bromination or fluorination may yield regioisomeric mixtures (e.g., 5- vs. 6-substituted derivatives).

- Resolution Strategies :

Chromatographic Separation : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O) to isolate isomers .

Crystallography : Perform single-crystal X-ray diffraction to unambiguously assign regiochemistry .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What structural modifications enhance the photophysical properties of this compound, and how are these changes methodologically validated?

- Modifications :

- Electron-Withdrawing Groups (EWGs) : Introduce nitro (-NO₂) or cyano (-CN) groups at position 3 to redshift absorption/emission .

- Alkoxy Chain Extension : Attach long alkoxy chains (e.g., C12H25O-) to improve solubility and aggregation behavior in hydrophobic media .

- Validation :

- Fluorescence Quantum Yield : Measure using integrated sphere systems relative to standard dyes (e.g., quinine sulfate).

- Aggregation Studies : Conduct dynamic light scattering (DLS) or TEM to assess self-assembly in aqueous/organic solvents .

Q. What methodological rigor is required to evaluate the biological activity of this compound in vitro?

- Experimental Design :

Dose-Response Assays : Test concentrations (1–100 µM) in bacterial (e.g., E. coli) or cancer cell lines (e.g., HeLa) using MTT or resazurin assays .

Controls : Include positive controls (e.g., ciprofloxacin for antibacterial tests) and vehicle controls (DMSO <0.1%).

Mechanistic Studies : Perform ROS detection (DCFH-DA probe) or membrane permeability assays (propidium iodide) to elucidate mode of action .

- Data Analysis : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA for statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.